molecular formula C4H4N2OS B7942781 2-hydroxypyrimidine-4(5H)-thione

2-hydroxypyrimidine-4(5H)-thione

Cat. No.: B7942781
M. Wt: 128.15 g/mol
InChI Key: HDDSBNFCTHCYNS-UHFFFAOYSA-N
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Description

2-Hydroxypyrimidine-4(5H)-thione: is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is characterized by the presence of a hydroxyl group at the second position and a thione group at the fourth position, making it a versatile molecule with various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-hydroxypyrimidine-4(5H)-thione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyano ester with methyl carbamimidothioate in the presence of sodium acetate in dimethylformamide (DMF) to form the desired pyrimidinone, which is then converted to this compound through further chemical transformations .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and purity of the final product.

Chemical Reactions Analysis

**Types

Properties

IUPAC Name

6-sulfanylidene-5H-pyrimidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4N2OS/c7-4-5-2-1-3(8)6-4/h2H,1H2,(H,6,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDDSBNFCTHCYNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=NC(=O)NC1=S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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